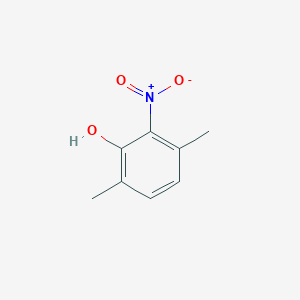

3,6-Dimethyl-2-nitrophenol

Descripción

Overview of Nitrophenols as Environmental and Industrial Chemicals

Nitrophenols are a significant class of organic compounds characterized by a phenol (B47542) ring bearing at least one nitro group. prepchem.comllojibwe.org They are not naturally occurring and primarily enter the environment through manufacturing and processing activities. llojibwe.org Industrially, they serve as crucial intermediates in the synthesis of a wide array of products, including dyes, pigments, pesticides, fungicides, rubber chemicals, and pharmaceuticals. llojibwe.orgontosight.aicookechem.com For instance, 2-nitrophenol (B165410) is utilized in the production of dyes and substances that inhibit mold growth, while 4-nitrophenol (B140041) is a precursor for various drugs and fungicides. llojibwe.org

The widespread use of nitrophenols has led to their detection in various environmental compartments, including air, water, and soil. llojibwe.org They can also form as breakdown products of certain pesticides like parathion (B1678463) and are present in vehicle exhaust. llojibwe.org Due to their potential for environmental distribution and persistence, several nitrophenols have been identified as priority pollutants by environmental agencies. llojibwe.org While they can be broken down by microorganisms in surface water, their degradation is significantly slower in deep soil and groundwater. llojibwe.org

Contextualizing 3,6-Dimethyl-2-nitrophenol within the Nitrophenol Class

This compound is a specific isomer within the larger family of nitrophenolic compounds. Its chemical structure consists of a phenol ring with a nitro group at the second carbon position and methyl groups at the third and sixth positions. This particular arrangement of functional groups influences its chemical and physical properties.

The synthesis of this compound can be achieved through the nitration of 2,5-dimethylphenol (B165462). prepchem.comarkat-usa.org Various methods have been explored for the regioselective synthesis of ortho-nitrophenols, which are valuable precursors for various biologically important heterocyclic compounds. arkat-usa.org

Interactive Table: Properties of this compound and Related Isomers

| Property | This compound | 3,5-Dimethyl-2-nitrophenol | 2,6-Dimethyl-4-nitrophenol (B181267) |

| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol | 167.16 g/mol | 167.16 g/mol |

| Melting Point | 33-34 °C arkat-usa.org | - | 168 °C (decomposes) sigmaaldrich.com |

| Appearance | Yellow solid arkat-usa.org | Yellow crystalline solid cymitquimica.com | Orange powder solid thermofisher.com |

| CAS Number | 71608-10-1 | 5345-09-5 nih.gov | 2423-71-4 sigmaaldrich.com |

The unique positioning of the nitro and methyl groups on the phenol ring of this compound distinguishes it from its isomers and likely influences its reactivity and potential applications. For example, derivatives of the isomeric 3,5-Dimethyl-2-nitrophenol are being explored for their potential antimicrobial and anticancer properties, and the compound itself is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Similarly, 2,6-dimethyl-4-nitrophenol has been used in studies of substrate binding and as an internal standard in analytical methods for detecting other nitrophenols in human urine. sigmaaldrich.com While these applications exist for its isomers, the specific industrial uses and research applications of this compound are not as well-documented in publicly available literature.

Research Gaps and Future Directions for this compound Studies

Despite the broad interest in nitrophenols, a comprehensive understanding of this compound is lacking. Significant research gaps exist regarding its environmental fate, potential industrial applications, and biological activity.

Key Research Gaps:

Environmental Fate and Transport: There is limited information on how this compound behaves in the environment. Studies on its persistence, mobility in soil and water, and potential for bioaccumulation are needed. While a safety data sheet for the isomeric 2,6-dimethyl-4-nitrophenol suggests it is not readily degradable in wastewater treatment plants and has low water solubility, making it less mobile, specific data for this compound is scarce. thermofisher.com

Industrial and Research Applications: Unlike its isomers, the specific applications of this compound in industrial synthesis or as a research chemical are not well-defined in the available literature.

Biodegradation: While bioremediation strategies are being explored for other nitrophenols, there is a need for research into the microbial degradation pathways of this compound.

Future Research Directions:

Comprehensive Environmental Assessment: Future studies should focus on the systematic evaluation of the environmental behavior of this compound, including its degradation kinetics in different environmental matrices.

Exploration of Synthetic Utility: Research into the potential of this compound as a building block for novel chemical synthesis, including pharmaceuticals and specialty chemicals, could unveil new applications.

Development of Analytical Methods: While analytical methods exist for a range of phenolic compounds, specific and sensitive methods for the detection and quantification of this compound in environmental and biological samples should be developed and validated. researchgate.netscispace.com

Comparative Studies: Comparative studies with its more well-researched isomers would provide valuable insights into how the specific substitution pattern of this compound influences its properties and behavior.

Addressing these research gaps will be crucial for a complete understanding of the environmental and industrial relevance of this particular nitrophenolic compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQHHRZADKSPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293475 | |

| Record name | 3,6-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71608-10-1 | |

| Record name | 2,5-Dimethyl-6-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071608101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71608-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-6-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0HKQ8H5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 3,6-Dimethyl-2-nitrophenol

The primary route to synthesizing this compound involves the electrophilic nitration of a specific precursor, 2,5-dimethylphenol (B165462).

The synthesis is achieved through the nitration of 2,5-dimethylphenol. Research into the nitration of 2-methylphenols has shown that this reaction can be complex. When 2,5-dimethylphenol is nitrated in acetic anhydride (B1165640) at low temperatures, such as -40°C, the reaction proceeds through the formation of a 6-methyl-6-nitrocyclohexa-2,4-dienone intermediate. cdnsciencepub.com This intermediate is not stable and can isomerize. Upon warming to -20°C, the dienone undergoes a regioselective rearrangement to yield 2,5-dimethyl-6-nitrophenol, which is named this compound according to IUPAC nomenclature. cdnsciencepub.com This process also yields the 2,5-dimethyl-4-nitrophenol (B1362424) isomer. cdnsciencepub.com

| Precursor | Reaction Conditions | Intermediate | Final Products |

|---|---|---|---|

| 2,5-Dimethylphenol | Nitric acid in acetic anhydride, -40°C to -20°C | 6-methyl-6-nitrocyclohexa-2,4-dienone | This compound (major rearrangement product) and 2,5-Dimethyl-4-nitrophenol |

The selective synthesis of nitrophenol isomers is highly dependent on the choice of nitrating agents and reaction parameters like temperature and solvent. paspk.org For the nitration of phenols in general, controlling these conditions is crucial for maximizing the yield of the desired ortho-isomer over the para-isomer. paspk.org

Temperature: Lower reaction temperatures generally favor higher yields and better selectivity. For example, decreasing the temperature from 40°C to 20°C has been shown to improve the conversion of phenol (B47542) to nitrophenols. paspk.org

Nitrating Agents and Solvents: Beyond traditional nitric acid, other reagents like metal nitrates (e.g., Cu(NO₃)₂·3H₂O) in various anhydrous organic solvents can be used. ijcce.ac.ir The choice of solvent can influence the ratio of ortho to para isomers. For instance, using copper nitrate (B79036) in acetone (B3395972) for the nitration of phenol results in a lower ortho/para ratio compared to other solvents. ijcce.ac.ir The use of solid catalysts, such as zeolites, with nitrating agents like dinitrogen tetroxide has also been explored to enhance para-selectivity in the nitration of other aromatic compounds. researchgate.net

| HNO₃ Concentration | Temperature (°C) | Total Yield of o/p-Nitrophenols | Ortho/Para Selectivity |

|---|---|---|---|

| 65% | 20°C | 38% | N/A |

| 50% | 20°C | 55% | N/A |

| 40% | 20°C | 72% | N/A |

| 32.5% | 20°C | 91% | 77% ortho, 14% para |

Following the synthesis, purification is necessary to isolate this compound from unreacted starting materials, isomers, and other byproducts. Common laboratory techniques for this purpose include:

Column Chromatography: This is a standard method for separating isomeric nitrophenols. Silica (B1680970) gel is a common stationary phase, with an eluent system such as a mixture of petroleum ether and ethyl acetate (B1210297) used to separate the components based on their polarity. ijcce.ac.ir

Low-Temperature Chromatography: For compounds that may be unstable at room temperature, such as the dienone intermediates, purification can be performed at very low temperatures. One method involves passing an ethereal solution of the product mixture through a column of alumina (B75360) at -78°C. cdnsciencepub.com

Crystallization: This technique can be used to purify the final product. The crude product is dissolved in a suitable solvent system, and the solution is cooled to induce the crystallization of the pure compound, leaving impurities in the solution. google.com

Exploration of Reaction Mechanisms in Synthesis

The regioselective outcome of the synthesis of this compound is dictated by the underlying principles of reaction mechanisms in electrophilic aromatic substitution.

The nitration of 2,5-dimethylphenol is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. wikipedia.org The generally accepted mechanism proceeds through several key steps: masterorganicchemistry.comnih.gov

Generation of the Electrophile: A strong acid, typically sulfuric acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). libretexts.org

Nucleophilic Attack: The electron-rich aromatic ring of the 2,5-dimethylphenol acts as a nucleophile, attacking the nitronium ion. This step forms a new carbon-nitrogen bond. youtube.com

Formation of the Sigma Complex: The attack by the aromatic ring disrupts its aromaticity, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (also called a Wheland intermediate). nih.gov

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that is bonded to the new nitro group. This final step restores the aromaticity of the ring, yielding the nitrated phenol product. masterorganicchemistry.com

The specific placement of the nitro group at the 2-position (or 6-position relative to the hydroxyl group on the precursor) is a direct result of the interplay between electronic and steric effects exerted by the substituents on the phenol ring. pharmacyfreak.comnih.gov

Electronic Effects: The 2,5-dimethylphenol precursor contains three activating substituents: a hydroxyl (-OH) group and two methyl (-CH₃) groups.

The hydroxyl group is a powerful activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions (positions 2, 4, and 6 relative to the -OH group). ncert.nic.in This makes these positions highly susceptible to attack by electrophiles. libretexts.org

The methyl groups are also activating groups, donating electron density through an inductive effect and hyperconjugation, and they also direct incoming electrophiles to their own ortho and para positions. libretexts.org

The combined electronic effects of the hydroxyl group and the methyl groups strongly activate the ring for electrophilic attack, especially at positions 4 and 6, which are para and ortho to the hydroxyl group, respectively.

Steric Effects: Steric hindrance plays a crucial role in determining the final ratio of isomers. nih.gov The electrophile (NO₂⁺) must approach the aromatic ring to form a bond. The presence of the existing methyl groups can physically block or hinder the approach to certain positions. The regioselectivity is ultimately determined by the relative stability of the possible sigma complex intermediates. The stability of these intermediates is influenced by both the electronic stabilization provided by the activating groups and the steric strain introduced by crowding. nih.gov In the case of 2,5-dimethylphenol, nitration occurs at both the 4- and 6-positions, but the formation of the 6-nitro product (this compound) is a significant outcome, indicating that the transition state leading to this isomer is energetically favorable. cdnsciencepub.com

Chemical Transformations of this compound

The transformation of this compound is a key aspect of its chemistry, enabling its conversion into various other compounds. These transformations primarily involve modifications of the nitro and hydroxyl functional groups.

The oxidation of phenols can be a complex process, often leading to a variety of products depending on the oxidant and reaction conditions. However, specific, well-documented oxidation pathways for this compound are not extensively detailed in readily available scientific literature. In general, the oxidation of substituted phenols can result in the formation of quinones or coupling products. For instance, the reaction of some phenols with nitrogen dioxide can lead to the formation of nitrocyclohexadienones. researchgate.net

The reduction of the nitro group is one of the most significant transformations of this compound, leading to the formation of 2-amino-3,6-dimethylphenol (B106437). This conversion is a critical step as the resulting aminophenol is a valuable intermediate in the synthesis of more complex molecules. The most common method for this transformation is catalytic hydrogenation.

This reaction typically involves treating the nitrophenol with a reducing agent in the presence of a metal catalyst. Common reducing systems include hydrogen gas (H₂) or a hydride source like sodium borohydride (B1222165) (NaBH₄), with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The choice of solvent and reaction conditions can be optimized to achieve high yields of the corresponding aminophenol.

| Reducing System | Catalyst | Typical Solvent | Product |

|---|---|---|---|

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol, Water | 2-amino-3,6-dimethylphenol |

| Hydrogen (H₂) | Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | 2-amino-3,6-dimethylphenol |

| Sodium Borohydride (NaBH₄) | Palladium on Carbon (Pd/C) | Water, Methanol | 2-amino-3,6-dimethylphenol |

| Hydrogen (H₂) | Raney Nickel | Ethanol | 2-amino-3,6-dimethylphenol |

Derivatization of this compound is performed to modify its chemical properties for specific applications, such as enhancing its suitability for analytical detection or using it as a building block in the synthesis of new compounds.

For analytical purposes, particularly in gas chromatography (GC), direct analysis of polar compounds like nitrophenols can be challenging. These compounds may exhibit poor peak shape and interact with the GC column, leading to decreased sensitivity. researchgate.net To overcome these issues, derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. libretexts.orgyoutube.com

Common derivatization techniques for phenols include silylation and alkylation (including esterification). researchgate.netlibretexts.orgyoutube.com Silylation involves reacting the phenolic hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. Alkylation typically involves converting the hydroxyl group into an ether, for example, by reaction with a methylating agent. These derivatives are generally more volatile and provide better chromatographic performance for GC-Mass Spectrometry (GC-MS) analysis. youtube.com

| Derivatization Method | Reagent | Derivative Formed | Purpose |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability for GC analysis. |

| Alkylation (Methylation) | Diazomethane or Dimethyl sulfate (B86663) | Methyl ether | Improve chromatographic behavior and reduce peak tailing. |

| Acylation | Acetic anhydride or Pentafluorobenzyl bromide | Acetate ester or Pentafluorobenzyl ether | Enhance detectability, especially for electron capture detection (ECD) in GC. nih.gov |

This compound serves as a valuable precursor for the synthesis of novel compounds, primarily through its reduced form, 2-amino-3,6-dimethylphenol. This aminophenol is a key building block for the construction of heterocyclic ring systems, most notably phenoxazines. nih.govsemanticscholar.org

Phenoxazines are a class of tricyclic heterocyclic compounds with applications in dyes, pharmaceuticals, and materials science. nih.gov The synthesis of a phenoxazine (B87303) ring system can be achieved through the condensation and oxidative cyclization of a 2-aminophenol (B121084) derivative. For example, 2-amino-3,6-dimethylphenol can be reacted with various catechols or quinones to form substituted phenoxazine structures. The specific substituents on the resulting phenoxazine can be tailored by the choice of the second reactant. In some instances, the reduction of a nitrophenol itself can lead to the unexpected formation of phenoxazinone structures through a complex reaction cascade. wur.nl

Environmental Occurrence and Atmospheric Chemistry

Presence and Distribution of Nitrophenols in Environmental Matrices

Nitrophenols, including dimethylated isomers, have been detected globally in various environmental settings. Their distribution between the gas and particle phase is a critical factor influencing their transport, deposition, and ultimate fate.

Atmospheric Detection in Particulate Matter and GasesNitrophenolic compounds, including DMNPs, are consistently detected in the atmosphere in both the gas and particle phases.copernicus.orgThe partitioning between these phases is influenced by the specific isomer's volatility, ambient temperature, and the characteristics of the atmospheric aerosol.sdu.edu.cnGenerally, nitrophenols are found to be more abundant in the gas phase.rsc.orgrsc.orgresearchgate.netHowever, the fraction bound to particulate matter can increase at night and peak in the morning.rsc.orgrsc.orgresearchgate.net

Studies measuring total nitrated phenolic compounds have found seasonal average concentrations ranging from 18.3–70.6 ng m⁻³ in the gas phase and 7.3–27.1 ng m⁻³ in the particle phase, illustrating their significant presence in the troposphere. sdu.edu.cn

Table 1: Phase Distribution of Atmospheric Nitrophenolic Compounds

| Phase | Concentration Range (ng m⁻³) | Dominant Species (General) |

| Gas Phase | 18.3 – 70.6 | 4-Nitrophenol (B140041), 2,4-Dinitrophenol (B41442) |

| Particle Phase | 7.3 – 27.1 | 4-Nitrophenol, Nitrosalicylic acids |

Source: Data synthesized from studies on total nitrated phenolic compounds. sdu.edu.cn

Accumulation in Water and SoilFollowing atmospheric deposition, nitrophenols enter terrestrial and aquatic systems.nih.govinchem.orgTheir fate in these environments is largely determined by biodegradation and soil sorption.cdc.govinchem.orgNitrophenols are considered to be inherently biodegradable in water, particularly under aerobic conditions.inchem.orgnih.govIn soil, biodegradation is also expected to be the most significant fate process.cdc.govnih.gov

The potential for nitrophenols to sorb to soil is generally low to moderate. inchem.org This suggests that under conditions not favorable for biodegradation, there is a possibility of infiltration into groundwater. inchem.org However, the combination of sorption and rapid biodegradation often results in the complete degradation of phenolic compounds within the top layers of the soil profile. researchgate.net

Atmospheric Formation Pathways and Precursors

Dimethyl-nitrophenols are quintessential secondary atmospheric pollutants, formed through the chemical transformation of precursor compounds in the presence of sunlight and other atmospheric oxidants.

Formation from Aromatic Hydrocarbon PhotooxidationThe primary atmospheric formation pathway for DMNPs begins with the photooxidation of xylenes (B1142099) (dimethylbenzenes).copernicus.orgThese common aromatic hydrocarbons, released from vehicle exhaust and industrial processes, react in the atmosphere to form xylenols (dimethylphenols).copernicus.orgThe specific precursor to 3,6-Dimethyl-2-nitrophenol is 2,5-dimethylphenol (B165462) (also known as 2,5-xylenol).nist.govnih.gov

These phenolic intermediates undergo further oxidation and subsequent nitration in the presence of nitrogen oxides (NOx) to yield the final dimethyl-nitrophenol products. copernicus.org This multi-step process is a key source of DMNPs in regions with significant anthropogenic emissions of aromatic hydrocarbons and NOx.

Role of Hydroxyl and Nitrate (B79036) Radicals in Degradation and FormationHydroxyl (•OH) and nitrate (NO₃•) radicals are the principal oxidants driving the formation and subsequent degradation of DMNPs in the atmosphere.

Hydroxyl Radical (•OH): During the daytime, the photochemically generated •OH radical is the dominant oxidant. It initiates the entire formation sequence by reacting with xylenes to produce xylenols. copernicus.org The •OH radical also reacts with the xylenol intermediates, leading to the formation of a phenoxy-type radical, a crucial step before nitration.

Nitrate Radical (NO₃•): During nighttime, in the absence of sunlight, the nitrate radical becomes a significant atmospheric oxidant. researchgate.net Gas-phase reactions with NO₃• are an important degradation process for dimethylphenol isomers. epa.ie Studies have determined the rate coefficients for the reaction of NO₃• with all six dimethylphenol isomers, confirming its role in their atmospheric chemistry. researchgate.netepa.ie The reaction typically proceeds through the abstraction of a hydrogen atom from the hydroxyl group, or through the addition of the radical to the aromatic ring, leading to nitrated products like DMNPs. epa.ie The reaction of the resulting phenoxy radical with nitrogen dioxide (NO₂) is the final step that forms the dimethyl-nitrophenol compound.

Environmental Fate and Degradation Mechanisms

The environmental persistence and transformation of this compound are determined by various degradation processes. These can be broadly categorized into chemical redox reactions and photolytic degradation.

Detailed studies specifically investigating the chemical redox degradation of this compound are scarce. The following sections discuss general principles of advanced oxidation and reduction processes that are relevant for the degradation of nitrophenolic compounds.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies on the application of AOPs to this compound were not identified, the effectiveness of AOPs on other nitrophenols suggests potential degradation pathways. AOPs such as ozonation (O₃), UV/H₂O₂, and Fenton processes (Fe²⁺/H₂O₂) generate highly reactive hydroxyl radicals that can attack the aromatic ring of nitrophenols, leading to their degradation and potential mineralization into carbon dioxide, water, and inorganic ions. The presence and position of the methyl groups on the aromatic ring of this compound would likely influence the reaction rates and the nature of the intermediate products formed during AOP treatment.

Advanced Reduction Processes (ARPs) offer an alternative for the degradation of contaminants, particularly for compounds that are resistant to oxidation. These processes involve the use of strong reducing agents. For nitrophenols, a common reductive pathway is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming the corresponding aminophenol. This transformation can significantly decrease the toxicity of the compound and increase its biodegradability. Specific research on the application of ARPs to this compound is not available.

Photolysis, or the degradation of a molecule by light, is a critical environmental fate process for many organic compounds.

In the gas phase , the photolysis of nitrophenols is known to be an important atmospheric sink. For ortho-nitrophenols, photolysis can lead to the formation of nitrous acid (HONO), a significant source of hydroxyl radicals in the troposphere. This process is initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. While this is a known pathway for 2-nitrophenol (B165410) and its methylated derivatives, the specific quantum yields and photolysis rates for this compound have not been reported.

In the aqueous phase , the direct photolysis of nitrophenols can also occur, leading to the formation of various photoproducts. The rate and efficiency of aqueous photolysis are influenced by factors such as pH, the presence of dissolved organic matter, and the wavelength of light. Research on other nitrophenols in aqueous solutions has identified products such as hydroquinone (B1673460) and benzoquinone. However, specific studies on the aqueous photolytic degradation of this compound are lacking.

Table 2: Summary of Potential Degradation Pathways for this compound

| Degradation Process | Phase | Potential Mechanism | Specific Data for this compound |

| SOA Formation | Gas | Photolysis leading to low-volatility products | Data not available |

| AOPs | Aqueous | Oxidation by hydroxyl radicals | Data not available |

| ARPs | Aqueous | Reduction of the nitro group | Data not available |

| Synergistic Processes | Various | Combination of degradation pathways | Data not available |

| Photolysis | Gas | Intramolecular H-transfer, HONO formation | Data not available |

| Photolysis | Aqueous | Direct photodegradation | Data not available |

Aqueous-Phase Reactions with Sulfate (B86663) Radical-Anions

Nitrophenols, in general, react rapidly with sulfate radical-anions in aqueous solutions. mdpi.com The rate constants for these reactions have been shown to correlate linearly with the Brown substituent coefficients and the relative strength of the O-H bond in the phenol (B47542) molecule. mdpi.com This correlation allows for the estimation of reaction rate constants for other substituted phenols.

A study on various nitrophenols determined the following second-order rate constants for their reaction with sulfate radical-anions at approximately 298 K:

| Compound | Rate Constant (M⁻¹ s⁻¹) |

| 2-Nitrophenol | 9.08 × 10⁸ |

| 3-Nitrophenol (B1666305) | 1.72 × 10⁹ |

| 4-Nitrophenol | 6.60 × 10⁸ |

| 2,4-Dinitrophenol | 2.86 × 10⁸ |

| 2,4,6-Trinitrophenol | 7.10 × 10⁷ |

The presence of methyl groups on the aromatic ring of this compound would influence its reactivity. Based on the established linear correlation, it is anticipated that this compound would also exhibit a high reactivity towards sulfate radical-anions. The domination of this aqueous-phase reaction over reactions with hydroxyl (OH) or nitrate (NO₃) radicals is dependent on the relative concentrations of these radical species. mdpi.com In environments such as clouds and rain, where the concentration of sulfate radical-anions can be significant, this reaction pathway is expected to be a primary sink for nitrophenols. mdpi.com

Degradation in Soils and Sediments

The persistence of this compound in terrestrial and sedimentary environments is largely dictated by biodegradation processes. cdc.gov While specific studies on the degradation of this compound in soils and sediments are scarce, research on other nitrophenols indicates that biodegradation is the most critical factor determining their fate. cdc.gov

High concentrations of nitrophenols can be resistant to biodegradation. researchgate.net However, under favorable conditions, microorganisms can adapt to utilize nitrophenols as a source of carbon and energy. cdc.govresearchgate.net For instance, the half-life of 2-nitrophenol in topsoil under aerobic conditions is estimated to be around 12 days. cdc.gov In anaerobic conditions, the degradation of nitrophenols has also been observed, with over 50% of 2-nitrophenol degrading in flooded soils within 10 days. cdc.gov

The degradation of nitrophenols in soil is influenced by several factors, including pH, the presence of specific microbial populations, and the concentration of the compound. cdc.govresearchgate.net For example, the biodegradation of p-nitrophenol by Achromobacter xylosoxidans was found to be optimal at a pH of 7.0 or higher. researchgate.net While chemical degradation of nitrophenols in soils by manganese oxides can occur, it is generally a slow process, especially at neutral to alkaline pH. cdc.gov

The products of biodegradation have been studied for some nitrophenols, with intermediates such as 4-nitrocatechol (B145892) and 1,2,4-benzenetriol (B23740) being identified during the degradation of p-nitrophenol. researchgate.net It is plausible that the biodegradation of this compound would proceed through similar pathways, involving hydroxylation and ring cleavage, ultimately leading to mineralization.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Nitrophenol Isomers

Chromatography is a cornerstone for the analysis of nitrophenols, offering the high resolving power necessary to separate complex mixtures of isomers. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed, often coupled with various detectors to achieve high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of nitrophenols. tandfonline.comjchr.org When coupled with an Ultraviolet-Visible (UV-Vis) or a photodiode array (PDA) detector, it provides a robust method for separating and quantifying isomers like 2-, 3-, and 4-nitrophenol (B140041). tandfonline.com The separation is typically achieved using a reverse-phase (RP) column, such as a C18 column. tandfonline.comrsc.org

Isocratic elution, where the mobile phase composition remains constant, has been successfully used to separate nitrophenol isomers in less than 15 minutes. tandfonline.com A common mobile phase consists of a mixture of an organic modifier, like acetonitrile (B52724) or methanol, and an aqueous component, often a buffer solution. tandfonline.comchromatographyonline.com For instance, a mobile phase of 40% aqueous acetonitrile can effectively separate 3-nitrophenol (B1666305) and 4-nitrophenol. tandfonline.com Another study achieved optimal separation of phenol (B47542) and several nitrophenols using a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v). chromatographyonline.com The choice of detection wavelength is critical for sensitivity; optimal UV wavelengths for 2-nitrophenol (B165410) and 3-nitrophenol have been identified as 210 nm, while 4-nitrophenol is best detected at 317 nm. tandfonline.com

| Analyte(s) | Column | Mobile Phase | Detection Wavelength(s) | Reference |

|---|---|---|---|---|

| 2-, 3-, and 4-Nitrophenol | Reverse-phase | 40% aqueous acetonitrile | 210 nm (2-NP, 3-NP), 317 nm (4-NP) | tandfonline.com |

| Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol (B41442) | Chromolith RP-18e | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) | Maximum absorbance wavelength for each compound | chromatographyonline.com |

| 4-Nitrophenol (PNP) and its metabolites | C18 | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB | 290 nm | nih.gov |

Gas Chromatography (GC) is another powerful technique for analyzing phenols, though it may require a derivatization step to improve the volatility and thermal stability of the analytes. chromatographyonline.comepa.gov EPA Method 8041A outlines procedures for the analysis of various phenols using open-tubular, capillary columns. epa.gov

For detection, a Flame Ionization Detector (FID) can be used for underivatized phenols. epa.gov However, for enhanced sensitivity and selectivity, especially for nitro-containing compounds, specific detectors are preferred. The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds, making it well-suited for detecting nitrophenols and their halogenated derivatives. epa.govscioninstruments.com The Nitrogen-Phosphorus Detector (NPD) is selective for compounds containing nitrogen and phosphorus, offering another sensitive option for nitrophenol analysis. epa.gov The Thermal Energy Analyzer (TEA) is highly specific for nitro and nitroso compounds.

Derivatization can be performed to create more volatile analytes, such as converting phenols to their methylated (anisole) or pentafluorobenzyl ether derivatives. epa.gov It is important to note that some isomers may co-elute; for example, the methylated derivatives of 2-nitrophenol and 3-nitrophenol can co-elute on a DB-5 column. epa.gov In such cases, using a different column or analyzing the underivatized form is necessary. epa.gov

| Detector | Selectivity | Derivatization | Typical Application | Reference |

|---|---|---|---|---|

| Electron Capture (ECD) | Highly sensitive to electronegative compounds (e.g., nitro groups, halogens) | Can be used with or without derivatization (e.g., PFBBr) | Trace analysis of nitrophenols and other halogenated pollutants | epa.govscioninstruments.com |

| Nitrogen-Phosphorus (NPD) | Selective for nitrogen and phosphorus-containing compounds | Typically used for underivatized or methylated compounds | Analysis of nitroaromatics and organophosphate pesticides | epa.gov |

| Thermal Energy Analyzer (TEA) | Highly specific to nitro and nitroso compounds | Not typically required | Confirmatory analysis for N-nitroso compounds and explosives | N/A |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an excellent tool for identifying and quantifying nitrophenols at trace levels. ykcs.ac.cnnih.gov This technique is particularly valuable for analyzing complex environmental samples. nih.gov

For ionization, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used sources. rsc.orgshimadzu.com APCI has been shown to be effective for relatively low polarity compounds, including some phenols. shimadzu.com Analysis is often performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. massbank.eu Tandem mass spectrometry, using modes like selected reaction monitoring (SRM), provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, which enhances quantification and reduces matrix interference. researchgate.net For example, the isomer pair of 2-nitrophenol and 4-nitrophenol can be separated and detected using LC-MS/MS with an APCI source. shimadzu.com

| Technique | Ionization Source | MS Mode | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | APCI (Atmospheric Pressure Chemical Ionization) | MRM (Multiple Reaction Monitoring) | Good for lower polarity compounds; allows separation of isomers like 2-NP and 4-NP. | shimadzu.com |

| LC-MS/MS | ESI (Electrospray Ionization) | SRM (Selected Reaction Monitoring) | High sensitivity and accuracy; allows simultaneous quantification of various nitrophenols and nitrocatechols. | researchgate.net |

| LC-ESI-QTOF | ESI | MS2 | Provides high-resolution mass data for structural confirmation. | massbank.eu |

To achieve the low detection limits required for environmental monitoring, a preconcentration or extraction step is almost always necessary before chromatographic analysis. chromatographyonline.com Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques used to isolate and concentrate nitrophenols from aqueous samples and remove interfering substances. chromatographyonline.comthermofisher.com

LLE, using a solvent like ethyl acetate, has been shown to significantly improve detection limits for HPLC-UV methods, lowering them to the sub-µg/L range. tandfonline.com Ethyl acetate is considered a superior extractant compared to other organic solvents for nitrophenols. tandfonline.comresearchgate.net

SPE is a widely used technique that provides several advantages over LLE, including reduced solvent consumption and higher enrichment factors. chromatographyonline.comthermofisher.com Polymeric or C18-bonded silica (B1680970) sorbents are commonly used to retain phenolic compounds from water samples. chromatographyonline.comnih.gov After loading the sample, the retained analytes are eluted with a small volume of an organic solvent, such as a methanol/acetonitrile mixture, achieving a concentration factor. chromatographyonline.com For soil samples, initial extraction is required using methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) before cleanup and analysis.

| Technique | Principle | Common Solvents/Sorbents | Application | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Ethyl acetate, Dichloromethane | Preconcentration of nitrophenols from water samples. | tandfonline.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are retained on a solid sorbent, then eluted. | Polymeric cartridges (e.g., Lichrolut EN), C18 | Cleanup and preconcentration of phenols from water samples. | chromatographyonline.comnih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic energy to extract analytes from a solid matrix into a solvent. | Dichloromethane/n-hexane | Extraction of nitrophenols from soil. | ykcs.ac.cn |

Spectroscopic Approaches

Spectroscopic methods, particularly UV-Visible spectroscopy, offer a direct and often rapid means of analysis, though they can be limited by spectral overlap when dealing with mixtures of isomers.

UV-Visible spectroscopy is based on the principle that molecules absorb light at specific wavelengths, corresponding to the energy required to promote an electron to a higher energy orbital. msu.edu Nitrophenols possess chromophores that absorb strongly in the UV and visible regions. nih.gov The absorption spectrum of a nitrophenol is influenced by the positions of the nitro and methyl groups on the benzene (B151609) ring, as well as the pH of the solution. docbrown.inforesearchgate.net

For example, 3-nitrophenol exhibits two absorption maxima (λmax), one around 275 nm and a second at 340 nm. docbrown.info This second absorption band extends into the visible region, which is why many nitrophenol solutions appear pale yellow. docbrown.info A significant overlap often exists in the spectra of different nitrophenol isomers, which can complicate their simultaneous determination by direct spectrophotometry. jchr.orgresearchgate.net However, derivative spectroscopy techniques can sometimes be applied to resolve these overlapping signals. jchr.org The absorption maxima can also shift depending on the deprotonation state of the phenolic hydroxyl group, which is pH-dependent. researchgate.net

| Compound | Reported λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Phenol | 275 | Not specified | docbrown.info |

| 3-Nitrophenol | 275, 340 | Not specified | docbrown.info |

| o-Nitrophenol | ~275, ~350 | pH 9.0 buffer | researchgate.net |

| m-Nitrophenol | ~275, ~330 | pH 9.0 buffer | researchgate.net |

| p-Nitrophenol | ~315, ~400 | pH 9.0 buffer | researchgate.net |

Fluorescence Spectroscopy

Kinetic Spectrophotometric Methods

There is a lack of specific research on the application of kinetic spectrophotometric methods for the analysis of 3,6-Dimethyl-2-nitrophenol. These methods, which rely on measuring the rate of a chemical reaction involving the analyte, have been applied to other phenolic compounds. However, studies detailing reaction kinetics, the selection of reagents, or validation of such a method for this compound specifically were not found in the reviewed literature.

Electrochemical Detection Methods

Electrochemical sensors and methods are widely reported for the detection of various nitrophenol isomers due to the electroactive nature of the nitro group. However, a targeted literature search found no specific development or application of electrochemical methods, such as voltammetry or amperometry, for the selective detection and quantification of this compound. Research on electrode materials and sensing protocols is focused on more common nitrophenols.

Advanced Analytical Techniques for Environmental Monitoring

Capillary electrophoresis (CE) offers high separation efficiency for ionic species and has been successfully applied to separate nitrophenol isomers. Despite its capabilities, the scientific literature does not appear to contain specific methods developed or validated for the analysis of this compound. Information regarding its electrophoretic mobility, optimal buffer conditions, or validated detection limits using CE is absent from the available research.

Surface Plasmon Resonance (SPR), particularly when coupled with optical fiber technology, provides a highly sensitive platform for real-time detection of chemical and biological substances. This technique has been explored for sensing various environmental pollutants. Nevertheless, there is no available research in the scientific literature that describes the development or application of an SPR-based optical fiber sensor specifically for the detection of this compound.

Biological and Environmental Remediation Approaches

Microbial Bioremediation of Nitrophenols

Microbial bioremediation is considered an environmentally sound and cost-effective approach for the removal of nitrophenolic compounds from contaminated soil and water. jebas.orgscilit.com This process relies on the metabolic activities of microorganisms to transform or mineralize these toxic compounds into less harmful substances. nih.gov The presence of a nitro group makes nitrophenols recalcitrant to degradation, posing a challenge for environmental remediation. jebas.orgresearchgate.net Despite these challenges, various bacteria have been identified that can utilize nitrophenols as a source of carbon, nitrogen, and energy. semanticscholar.org

Identification of Nitrophenol-Degrading Microorganisms

A thorough literature search did not yield studies that have specifically identified microorganisms capable of degrading 3,6-Dimethyl-2-nitrophenol.

However, research on other nitrophenols has identified a diverse range of degrading microorganisms. Bacteria are the most extensively studied group for nitrophenol bioremediation. jebas.orgresearchgate.net Genera such as Pseudomonas, Rhodococcus, Bacillus, Arthrobacter, and Nocardia have been shown to degrade various nitrophenol isomers. researchgate.netsemanticscholar.org For instance, Pseudomonas putida has been identified as a degrader of 2-nitrophenol (B165410), while various Arthrobacter species can metabolize 4-nitrophenol (B140041). jebas.orgsemanticscholar.org Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also demonstrated the ability to degrade nitrophenols, although this is often a cometabolic process. nih.gov

Table 1: Examples of Microorganisms Degrading Various Nitrophenols (Illustrative)

| Microorganism Genus | Nitrophenol Isomer Degraded | Reference |

| Pseudomonas | 2-Nitrophenol, 4-Nitrophenol | jebas.org |

| Arthrobacter | 4-Nitrophenol | semanticscholar.org |

| Rhodococcus | 2,4,6-Trinitrophenol | semanticscholar.org |

| Burkholderia | 2,4-Dinitrotoluene (B133949) | nih.gov |

| Nocardioides | p-Nitrophenol | nih.gov |

This table is for illustrative purposes only and lists microorganisms known to degrade other nitrophenols, as no specific degraders of this compound were identified in the literature search.

Biodegradation Pathways of Nitrophenols

Specific biodegradation pathways for this compound have not been elucidated in the available scientific literature.

For other nitrophenols, several aerobic and anaerobic degradation pathways have been characterized. nih.govnih.gov The initial step in aerobic degradation often involves either the reduction of the nitro group or an oxidative denitration. nih.govnih.gov Two primary aerobic pathways for mononitrophenols are:

The Hydroquinone (B1673460) Pathway: This pathway involves the oxidative removal of the nitro group to form a catechol or substituted catechol, which is then subject to ring cleavage. researchgate.net

The Nitroreductase Pathway: In this pathway, the nitro group is reduced to a hydroxylamino group and then to an amino group. The resulting aminophenol is typically less stable and more amenable to further degradation. nih.gov

For dinitrophenols and trinitrophenols, the initial attack is often reductive due to the electron-withdrawing nature of multiple nitro groups. nih.gov For example, the degradation of 2,4-dinitrophenol (B41442) can be initiated by a dioxygenase enzyme. nih.gov Anaerobic degradation pathways for nitrophenols typically involve the reduction of the nitro group to an amino group, followed by further transformation. nih.gov

Effectiveness of Microbial Decomposition under Varied Concentrations

There is no available data on the effectiveness of microbial decomposition of this compound at varied concentrations.

For nitrophenols in general, the concentration of the contaminant plays a crucial role in the efficiency of microbial degradation. High concentrations of nitrophenols can be toxic to the degrading microorganisms, leading to inhibition of metabolic activity. nih.gov For instance, studies on 2,4-dinitrotoluene have shown that degradation rates decrease at higher concentrations, and at very high levels, degradation can be completely inhibited. nih.gov Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes in the microorganisms. The optimal concentration range for effective bioremediation is specific to the microorganism and the particular nitrophenolic compound.

Role of Immobilized Cell Techniques in Bioremediation

No studies were found that specifically apply immobilized cell techniques for the bioremediation of this compound.

Immobilized cell techniques have been shown to be a promising approach for the bioremediation of other nitrophenols. researchgate.nethibiscuspublisher.com This technology involves entrapping or attaching microbial cells to a solid support matrix, such as alginate, polyurethane, or activated carbon. hibiscuspublisher.comijirset.com The advantages of cell immobilization include:

Higher cell densities: This leads to higher volumetric degradation rates. nih.gov

Protection from toxic substances: The matrix can provide a protective barrier for the cells against high concentrations of the pollutant. nih.gov

Reusability: Immobilized cells can be easily separated from the treated effluent and reused in multiple batches. nih.govijirset.com

Enhanced stability: Immobilization can improve the operational stability of the microorganisms. mdpi.com

For example, Nocardioides sp. immobilized in calcium alginate has been used for the degradation of p-nitrophenol, demonstrating high efficiency and reusability. nih.gov

Challenges and Future Prospects in Bioremediation (e.g., Omics, Nanotechnologies)

Specific challenges and future prospects for the bioremediation of this compound have not been identified due to a lack of research.

For nitrophenol bioremediation in general, several challenges remain, including the toxicity of the compounds, the presence of co-contaminants, and the often slow rates of degradation. jebas.orgresearchgate.net Future research is focused on overcoming these challenges through advanced techniques:

Omics Approaches: Genomics, transcriptomics, proteomics, and metabolomics can provide a deeper understanding of the metabolic pathways and regulatory networks involved in nitrophenol degradation. nih.gov This knowledge can be used to identify key enzymes and genes, and to engineer more efficient microbial strains for bioremediation. nih.gov

Nanotechnologies: The use of nanomaterials in bioremediation, known as nanobioremediation, is an emerging field. researchgate.netnih.gov Nanoparticles can be used to enhance the bioavailability of pollutants, increase microbial activity, and facilitate the degradation process. ijrpr.com For example, silver oxide nanostructures have been proposed for the catalytic reduction of nitrophenols. bohrium.com

Adsorption-Based Removal from Contaminated Media

No specific studies on the adsorption-based removal of this compound from contaminated media were found in the literature.

Adsorption is a widely used physicochemical method for the removal of various organic pollutants, including other nitrophenols, from water. chemmethod.com This process involves the accumulation of the pollutant molecules on the surface of a solid adsorbent. Various materials have been investigated for the adsorption of nitrophenols, including:

Activated carbon

Graphene and its derivatives chemmethod.com

Biochar

Clays

Zeolites

The efficiency of adsorption depends on factors such as the properties of the adsorbent (e.g., surface area, pore size distribution), the characteristics of the adsorbate (e.g., solubility, molecular size), and the solution conditions (e.g., pH, temperature, presence of other solutes). chemmethod.com For many nitrophenols, adsorption is a promising removal technology due to its simplicity and high efficiency. nih.gov

Utilization of Synthetic Zeolites as Adsorbents

Synthetic zeolites are crystalline aluminosilicates with well-defined microporous structures, making them effective adsorbents for a variety of environmental contaminants. Their high surface area and tunable surface chemistry allow for the selective removal of organic molecules from water. Studies on related nitrophenolic compounds have shown that zeolites, such as the FAU type, can exhibit significant adsorption capacities. researchgate.net For instance, FAU type zeolites have demonstrated a higher capacity for nitrophenolic compounds compared to other types like MFI. researchgate.net The modification of natural zeolites, for example with HDTMA, has also been shown to enhance their performance in removing nitro-phenols from wastewater. nih.gov However, specific research detailing the efficacy of any synthetic zeolite for the adsorption of this compound, including adsorption isotherms and kinetic data, is not present in the available literature.

Adsorption onto Activated Carbon and Other Sorbents

Activated carbon is a widely utilized adsorbent in water treatment due to its highly porous structure and large surface area. eeer.org It has proven effective in the removal of various phenolic compounds from aqueous solutions. eeer.org The adsorption capacity of activated carbon for nitrophenols is well-documented, with studies often fitting experimental data to models such as the Freundlich and Redlich-Peterson isotherms. nih.gov Research has explored the use of activated carbon derived from various waste materials, highlighting its cost-effectiveness. eeer.org While the general principles of adsorption onto activated carbon would apply to this compound, specific experimental data, including maximum adsorption capacities and the performance of different types of activated carbon for this particular compound, are not available.

Influence of pH and Temperature on Adsorption Efficiency

The pH of a solution and the temperature are critical parameters that significantly influence the adsorption process of phenolic compounds. Solution pH affects the surface charge of the adsorbent and the speciation of the adsorbate, which in turn governs the electrostatic interactions between them. eeer.org For nitrophenols, adsorption is generally influenced by the pH of the solution. acs.org

Temperature can affect the solubility of the adsorbate and the kinetics of adsorption. The process can be either exothermic or endothermic. eeer.org For example, studies on p-nitrophenol have shown that its adsorption can be an exothermic process on certain types of activated carbon. eeer.org However, without specific studies on this compound, it is not possible to provide quantitative data on how pH and temperature variations impact its removal by adsorbents like synthetic zeolites or activated carbon.

Mechanistic and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable insights into the properties and reactivity of molecules. For 3,6-Dimethyl-2-nitrophenol, these studies are essential for understanding its behavior at a molecular level.

Kinetics of Reactions Involving this compound

The study of reaction kinetics is crucial for determining the rates and mechanisms of chemical transformations that this compound may undergo in various environments.

Structure-Reactivity Relationships within Nitrophenol Derivatives

Influence of Substituents on Reactivity

The reactivity of the nitrophenol scaffold is primarily governed by the cumulative effects of its substituents, which can be broadly categorized into electronic and steric effects.

Electronic Effects: Substituents influence the electron density distribution within the aromatic ring and the acidity of the phenolic proton through two main electronic mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): The highly electronegative nitro group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the benzene (B151609) ring through the sigma bonds. This effect decreases the electron density at the phenolic oxygen, weakens the O-H bond, and stabilizes the resulting phenoxide anion, thereby increasing acidity. Methyl groups, in contrast, have a weak electron-donating inductive effect (+I), which slightly increases electron density on the ring.

Resonance Effect (-R or -M): The nitro group also exhibits a powerful electron-withdrawing resonance effect, delocalizing the ring's pi-electrons onto itself. This effect is most pronounced when the nitro group is positioned ortho or para to the hydroxyl group. quora.com This delocalization significantly stabilizes the negative charge of the conjugate base (phenoxide ion), leading to a substantial increase in acidity. quora.comstackexchange.com For this effect to be maximal, the nitro group must be coplanar with the benzene ring to allow for effective overlap of p-orbitals. stackexchange.comaskfilo.com

Steric Effects: The spatial arrangement of substituents can dramatically influence reactivity. A key phenomenon in substituted nitrophenols is Steric Inhibition of Resonance (SIR) . echemi.com When bulky groups, such as methyl groups, are located adjacent (ortho) to the nitro group, they can physically force the nitro group to twist out of the plane of the aromatic ring. stackexchange.comstudy.com This loss of planarity disrupts the pi-orbital overlap, diminishing or even nullifying the potent electron-withdrawing resonance effect of the nitro group. quora.comstackexchange.com Consequently, the nitro group's ability to stabilize the phenoxide ion is reduced, leading to a decrease in acidity (a higher pKa value) compared to an isomer where resonance is not sterically hindered. quora.comstudy.com

Applications in Advanced Chemical and Environmental Technologies

Role in Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs)

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are key technologies for treating wastewater contaminated with persistent organic pollutants. AOPs utilize highly reactive species, most notably the hydroxyl radical (•OH), to degrade complex organic molecules into simpler, less harmful substances. keyorganics.net Common AOPs include Fenton and photo-Fenton processes, ozonation, and UV/H₂O₂ systems. keyorganics.nettandfonline.com Research on nitrophenolic compounds, such as p-nitrophenol, has demonstrated their successful degradation through these methods. For instance, the Fenton process, which uses iron salts and hydrogen peroxide, has proven effective in breaking down nitrophenol structures. nih.gov Similarly, electrochemical degradation has been employed to remove p-nitrophenol, primarily through cathodic reduction and anodic oxidation. researchgate.net

Advanced Reduction Processes (ARPs) offer a complementary approach, using powerful reducing agents like the hydrated electron (e aq−) to break down contaminants. epa.gov These processes are particularly promising for compounds that are resistant to oxidation. epa.gov

While extensive research confirms the efficacy of AOPs and ARPs for various nitrophenol isomers, specific studies detailing the degradation kinetics and pathways for 3,6-Dimethyl-2-nitrophenol are not extensively documented in the available literature. However, the principles governing the degradation of related nitrophenols suggest that this compound would also be susceptible to transformation by these advanced technologies. The degradation efficiency would likely be influenced by the position of the methyl and nitro groups on the phenol (B47542) ring.

Potential in Atmospheric Chemistry Modeling

Dimethyl-nitrophenols (DMNPs), the class of compounds to which this compound belongs, are recognized as important components in atmospheric chemistry. chemwhat.com They contribute to the formation of atmospheric brown carbon (BrC), which can absorb solar radiation and impact the Earth's climate. chemwhat.com The primary formation pathway for DMNPs in the atmosphere is not through direct emission but via secondary formation. chemwhat.com

This process involves the atmospheric oxidation of aromatic hydrocarbons like xylenol (dimethylphenol). chemwhat.com During the daytime, xylenol reacts with hydroxyl radicals (OH), and during the nighttime, it reacts with nitrate (B79036) radicals (NO₃). These reactions lead to the formation of DMNPs. chemwhat.comcanbipharm.com Box model simulations have been used to understand these formation and loss processes, indicating that the reaction with OH radicals is the predominant pathway for DMNP formation during the day. chemwhat.com

The study of nitrophenols is crucial for accurately modeling atmospheric processes, as their presence can affect air quality and climate. canbipharm.comchemicalbook.com An observationally constrained zero-dimension box model, for example, has been used to assess the production and removal pathways of nitrophenols and nitrocresols, highlighting the major control exerted by NO₃-initiated chemistry. canbipharm.com Understanding the specific contribution of isomers like this compound is essential for refining these models and improving predictions of atmospheric composition and climate effects.

Table 1: Key Reactions in the Atmospheric Formation of Dimethyl-nitrophenols (DMNP)

| Precursor | Reactant | Time of Day | Key Process | Product |

| Xylenol | OH Radical | Daytime | Photooxidation | Dimethyl-nitrophenol (DMNP) |

| Xylenol | NO₃ Radical | Nighttime | Oxidation | Dimethyl-nitrophenol (DMNP) |

Intermediate in Chemical Synthesis for Specialized Applications

Nitrophenols are valuable intermediates in the organic synthesis industry due to their versatile reactivity, which allows for the production of a wide range of specialized chemicals. wikipedia.org The nitro group can be readily reduced to an amino group, while the hydroxyl group can undergo various modifications, making these compounds important building blocks.

The general class of nitrophenols serves as precursors in the manufacturing of various dyes, pigments, and pharmaceuticals. wikipedia.org The conversion of the nitro group to an amine is a key step in producing azo dyes. While specific examples of this compound being used for this purpose are not prominent in the literature, a related compound, 3,5-dimethylphenol, is used to synthesize azo dyes, such as 3,5-dimethyl-2-(4-nitrophenylazo)-phenol, by coupling it with the diazonium salt of 4-nitroaniline. nih.govgoogleapis.com

In the pharmaceutical industry, nitroaromatic compounds are integral to the synthesis of numerous drugs. chemicalbook.com For instance, nitrophenol derivatives have been investigated for their potential as cognitive enhancers. semanticscholar.org Although direct application of this compound in pharmaceutical synthesis is not widely reported, its structural motifs are found in various biologically active molecules, suggesting its potential as a synthetic intermediate.

Nitrophenols are foundational molecules in the synthesis of various agricultural chemicals, including pesticides and herbicides. wikipedia.orgresearchgate.net The biological activity of these compounds often stems from the specific arrangement of functional groups on the aromatic ring. A related compound, 3-methyl-4-nitrophenol, is known as a primary breakdown product of the insecticide fenitrothion, highlighting the relevance of nitrophenolic structures in agrochemistry. flinnsci.com While direct evidence of this compound being used as a precursor for commercial agricultural chemicals is limited in scientific literature, the general utility of nitrophenols in this sector points to its potential in the development of new agrochemicals.

Compound Reference Table

Q & A

Q. What are the optimal synthetic routes for 3,6-Dimethyl-2-nitrophenol with high regioselectivity?

The regioselective nitration of dimethylphenol derivatives can be achieved using cerium(IV) ammonium nitrate (CAN) under mild conditions. For this compound, nitration at the ortho position is favored due to steric and electronic effects. Reaction conditions include:

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) and UV detection at 254 nm. Retention time: ~8.2 minutes.

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z 153 (molecular ion) and fragmentation patterns.

- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. How should researchers design a literature review strategy for nitrophenol toxicology studies?

- Databases : Prioritize PubMed, TOXCENTER, and NTRL with search terms like "nitrophenol ADME," "toxicokinetics," and "this compound."

- Filters : Restrict to studies from 2020–2023 to capture recent advancements.

- Supplementary Sources : Include TSCATS and NIH RePORTER for unpublished or ongoing studies .

Advanced Research Questions

Q. How can interspecies differences in nitrophenol metabolism be systematically evaluated?

- In Vitro Models : Use hepatocyte cultures (human, rat, mouse) to compare phase I/II metabolism. Monitor metabolites via LC-HRMS.

- In Vivo Studies : Administer this compound orally (10–50 mg/kg) and collect plasma/tissue samples at timed intervals.

- Biomarkers : Identify species-specific glucuronide or sulfate conjugates using metabolomics. Address gaps in placental transfer data via ex vivo perfusion models .

Q. What experimental strategies resolve contradictions in reported toxicokinetic parameters?

- Meta-Analysis : Pool data from pharmacokinetic studies and apply Hill equation modeling to account for dose-dependent saturation.

- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer for solubility studies).

- Sensitive Assays : Use stable isotope-labeled internal standards (e.g., deuterated 4-nitrophenol) to minimize matrix effects .

Q. How can the stability of this compound be assessed under varying environmental conditions?

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC.

- Hydrolysis : Test stability at pH 2–12 (37°C, 24 hrs). Acidic conditions typically accelerate nitro-group reduction.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C for crystalline forms) .

Q. What computational methods predict the reactivity of this compound in biological systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group).

- Molecular Docking : Simulate interactions with cytochrome P450 isoforms (CYP2E1, CYP3A4) to identify metabolic hotspots.

- QSAR Models : Corrate substituent effects (methyl groups) with toxicity endpoints (e.g., LD50) using published nitrophenol datasets .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Comparative Toxicokinetic Parameters

| Species | Route | Half-life (hr) | Bioavailability (%) | Major Metabolite |

|---|---|---|---|---|

| Rat | Oral | 2.5 | 75 | This compound glucuronide |

| Human* | Dermal | N/A | <10 (estimated) | Sulfate conjugate |

| *Data gaps identified; requires further validation . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.